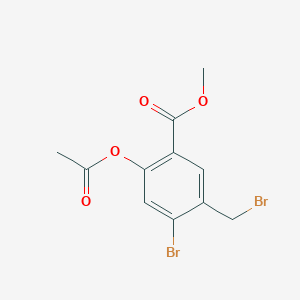![molecular formula C17H17ClN4O3S B8344685 (2-chlorophenyl)methyl N-[1-[[2-(1-hydroxyethyl)-1,3-thiazol-4-yl]methyl]pyrazol-4-yl]carbamate](/img/structure/B8344685.png)
(2-chlorophenyl)methyl N-[1-[[2-(1-hydroxyethyl)-1,3-thiazol-4-yl]methyl]pyrazol-4-yl]carbamate
Übersicht
Beschreibung
(2-chlorophenyl)methyl N-[1-[[2-(1-hydroxyethyl)-1,3-thiazol-4-yl]methyl]pyrazol-4-yl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thiazole ring, a pyrazole ring, and a carbamic acid ester, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-chlorophenyl)methyl N-[1-[[2-(1-hydroxyethyl)-1,3-thiazol-4-yl]methyl]pyrazol-4-yl]carbamate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling through a series of condensation and esterification reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance the overall efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy-ethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the ester or carbamic acid groups, potentially yielding alcohols or amines.
Substitution: The chloro-benzyl ester group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new ester derivatives with varied functional groups.
Wissenschaftliche Forschungsanwendungen
(2-chlorophenyl)methyl N-[1-[[2-(1-hydroxyethyl)-1,3-thiazol-4-yl]methyl]pyrazol-4-yl]carbamate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals with specific biological activities.
Industry: The compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of (2-chlorophenyl)methyl N-[1-[[2-(1-hydroxyethyl)-1,3-thiazol-4-yl]methyl]pyrazol-4-yl]carbamate involves its interaction with specific molecular targets. The thiazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Thiazole derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole share the thiazole ring structure.
Pyrazole derivatives: Compounds such as celecoxib and pyrazole itself are structurally related.
Carbamic acid esters: Examples include carbaryl and neostigmine, which contain the carbamic acid ester functional group.
Uniqueness: The uniqueness of (2-chlorophenyl)methyl N-[1-[[2-(1-hydroxyethyl)-1,3-thiazol-4-yl]methyl]pyrazol-4-yl]carbamate lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in simpler compounds.
Eigenschaften
Molekularformel |
C17H17ClN4O3S |
|---|---|
Molekulargewicht |
392.9 g/mol |
IUPAC-Name |
(2-chlorophenyl)methyl N-[1-[[2-(1-hydroxyethyl)-1,3-thiazol-4-yl]methyl]pyrazol-4-yl]carbamate |
InChI |
InChI=1S/C17H17ClN4O3S/c1-11(23)16-20-14(10-26-16)8-22-7-13(6-19-22)21-17(24)25-9-12-4-2-3-5-15(12)18/h2-7,10-11,23H,8-9H2,1H3,(H,21,24) |
InChI-Schlüssel |
JNHJJANNPWEUAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=CS1)CN2C=C(C=N2)NC(=O)OCC3=CC=CC=C3Cl)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5'-bromo-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetic acid ethyl ester](/img/structure/B8344605.png)

![7-Chloro-6-hydroxy-3-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8344624.png)
![5-Fluoro-3-isobutyl-benzo[b]thiophene](/img/structure/B8344626.png)





![5-Amino-2-[(1-isopropylpiperidin-4-yl)oxy]pyridine](/img/structure/B8344691.png)



